Cas no 1355868-30-2 (2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro-)
2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro-
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- Inchi: 1S/C18H24N2O2/c1-18(2,3)15-6-4-13(5-7-15)16(12-19)20-17(21)14-8-10-22-11-9-14/h4-7,14,16H,8-11H2,1-3H3,(H,20,21)
- InChI Key: PDZHIKLBNHZHKP-UHFFFAOYSA-N
- SMILES: C1OCCC(C(NC(C#N)C2=CC=C(C(C)(C)C)C=C2)=O)C1
2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26684588-0.05g |
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide |
1355868-30-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro-
Comprehensive Overview of 2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro- (CAS No. 1355868-30-2)
The compound 2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro- (CAS No. 1355868-30-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a tetrahydro-2H-pyran ring and a cyano-substituted phenyl group, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and receptor binding.
One of the most searched questions about this compound revolves around its synthetic pathways and industrial-scale production. Recent advancements in catalytic methods have enabled more efficient synthesis of N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro-2H-pyran-4-carboxamide, reducing costs and environmental impact. Green chemistry principles are increasingly applied to its manufacture, aligning with global trends toward sustainable chemical processes. This aligns with the growing demand for eco-friendly intermediates in the pharmaceutical sector.
The pharmacological properties of CAS 1355868-30-2 are another hot topic. Preliminary studies suggest its derivatives may exhibit anti-inflammatory and neuroprotective effects, sparking interest in neurodegenerative disease research. Its molecular docking potential with proteins like COX-2 and GABA receptors is frequently explored in computational chemistry forums. These attributes make it a promising candidate for central nervous system (CNS) drug development, a field with high unmet medical needs.
From a commercial perspective, the compound’s patent landscape is often discussed. With expiring patents in certain jurisdictions, generic manufacturers are evaluating opportunities for non-infringing synthesis routes. Analytical techniques such as HPLC purity testing and crystallization optimization are critical quality control measures for producers. The market for high-purity 2H-Pyran-4-carboxamide derivatives is projected to grow, driven by demand from contract research organizations (CROs).
In agrochemical applications, the cyano group and tert-butyl moiety in its structure contribute to herbicidal activity. Researchers are investigating its use as a plant growth regulator precursor, particularly for stress-resistant crops—a timely subject given climate change challenges. The compound’s structure-activity relationship (SAR) studies frequently appear in agricultural science publications, highlighting its role in developing next-generation crop protection agents.
Quality standards for CAS 1355868-30-2 are stringent, with specifications typically requiring ≥98% purity. Advanced characterization methods like LC-MS and NMR spectroscopy are essential for batch-to-batch consistency. Storage conditions (often 2–8°C under inert atmosphere) and stability studies are common queries among end-users, reflecting practical handling concerns in laboratory settings.
The future outlook for this compound includes exploration in bioconjugation techniques for targeted drug delivery and proteolysis-targeting chimera (PROTAC) development. Its structural flexibility allows for innovative modifications, keeping it relevant in cutting-edge therapeutic modalities. As synthetic biology advances, enzymatic synthesis routes for such intermediates may emerge, further revolutionizing production methodologies.
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